molecular formula C12H15Cl2N B064752 2,4-Dichloro-N-(cyclohexylmethyl)aniline CAS No. 177721-90-3

2,4-Dichloro-N-(cyclohexylmethyl)aniline

Cat. No.: B064752
CAS No.: 177721-90-3
M. Wt: 244.16 g/mol
InChI Key: WYSSFRYQRPZXMM-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(cyclohexylmethyl)aniline is a chemical compound with the molecular formula C13H17Cl2N. It is an aniline derivative where the aniline ring is substituted with two chlorine atoms at the 2 and 4 positions, and a cyclohexylmethyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-(cyclohexylmethyl)aniline typically involves the reaction of 2,4-dichloroaniline with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(cyclohexylmethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.

    Substitution: The chlorine atoms on the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions. .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-N-(cyclohexylmethyl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in developing pharmaceuticals, particularly as an intermediate in drug synthesis.

    Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-(cyclohexylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to other dichloroaniline derivatives, 2,4-Dichloro-N-(cyclohexylmethyl)aniline is unique due to the presence of the cyclohexylmethyl group attached to the nitrogen atom. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in various fields .

Properties

CAS No.

177721-90-3

Molecular Formula

C12H15Cl2N

Molecular Weight

244.16 g/mol

IUPAC Name

2,4-dichloro-N-cyclohexylaniline

InChI

InChI=1S/C12H15Cl2N/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2

InChI Key

WYSSFRYQRPZXMM-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CNC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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